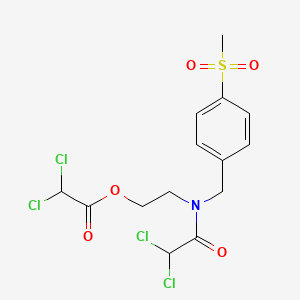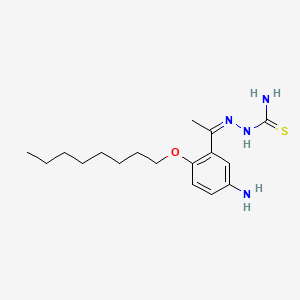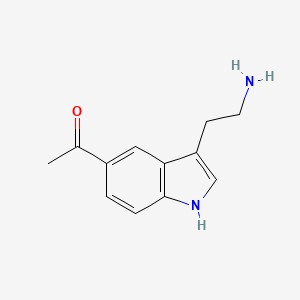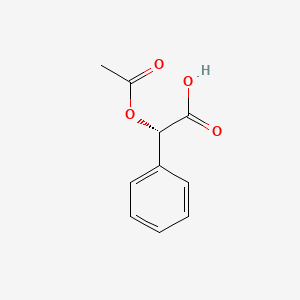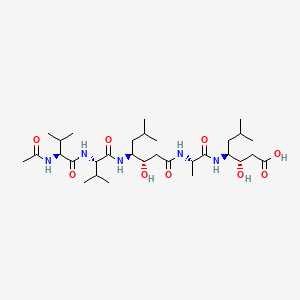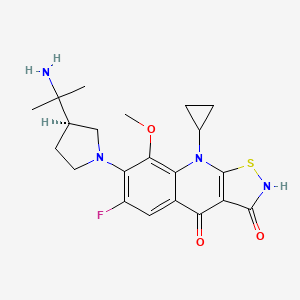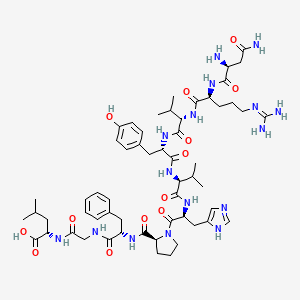
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin I, asn(1)-val(5)-gly(9)- is isolated from the plasma of American eel, Anquilla rostrata.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity of Peptide Derivatives
Research on the synthesis of peptide derivatives similar to the one has shown promising results in various fields. For example, Rittel et al. (1957) described the synthesis of a highly active peptide with a structure closely related to the one mentioned, demonstrating significant activity in influencing blood pressure in rats Rittel, W., Iselin, B., Kappeler, H., Riniker, B., & Schwyzer, R. (1957). Helvetica Chimica Acta, 40, 614-624.
Solid-phase Syntheses of Peptides
Solid-phase peptide synthesis has been extensively used for creating complex peptides. Scherkenbeck et al. (2002) demonstrated this by synthesizing cyclic decapeptides, which include structural elements similar to the queried peptide, showcasing the versatility of this method in peptide synthesis Scherkenbeck, J., Chen, H., & Haynes, R. (2002). European Journal of Organic Chemistry, 2002, 2350-2355.
Peptide Stability and Utilization
Investigations into peptide stability and utilization are essential for understanding the biochemical roles of peptides. For instance, Miller et al. (1955) examined the chemical stability and metabolic utilization of asparagine peptides, contributing to our understanding of how such peptides behave in biological systems Miller, A., Neidle, A., & Waelsch, H. (1955). Archives of biochemistry and biophysics, 56(1), 11-21.
Peptide Antibiotics Synthesis
The synthesis of peptide antibiotics provides insights into the potential therapeutic applications of peptides. Mitsuyasu et al. (1970) synthesized tyrocidine E, a cyclic decapeptide with a structure related to the queried peptide, highlighting the role of specific amino acid residues in antimicrobial activity Mitsuyasu, N., Matsuura, S., Waki, M., Ohno, M., Makisumi, S., & Izumiya, N. (1970). Bulletin of the Chemical Society of Japan, 43, 1829-1834.
Eigenschaften
CAS-Nummer |
95211-04-4 |
|---|---|
Produktname |
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl- |
Molekularformel |
C57H84N16O13 |
Molekulargewicht |
1201.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H84N16O13/c1-30(2)22-42(56(85)86)66-45(76)28-64-49(78)39(23-33-12-8-7-9-13-33)68-52(81)43-15-11-21-73(43)55(84)41(25-35-27-62-29-65-35)70-54(83)47(32(5)6)72-51(80)40(24-34-16-18-36(74)19-17-34)69-53(82)46(31(3)4)71-50(79)38(14-10-20-63-57(60)61)67-48(77)37(58)26-44(59)75/h7-9,12-13,16-19,27,29-32,37-43,46-47,74H,10-11,14-15,20-26,28,58H2,1-6H3,(H2,59,75)(H,62,65)(H,64,78)(H,66,76)(H,67,77)(H,68,81)(H,69,82)(H,70,83)(H,71,79)(H,72,80)(H,85,86)(H4,60,61,63)/t37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1 |
InChI-Schlüssel |
MELPLQGVFWFFBR-RFPCQGRFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
NRVYVHPFGL |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-Asn-5-Val-9-Gly-angiotensin I angiotensin I, Asn(1)-Val(5)-Gly(9)- angiotensin I, asparaginyl(1)-valyl(5)-glycine(9)- AVGA I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



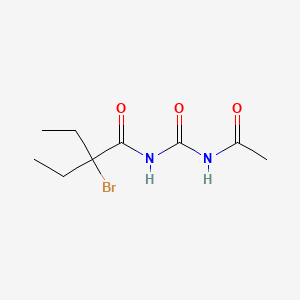
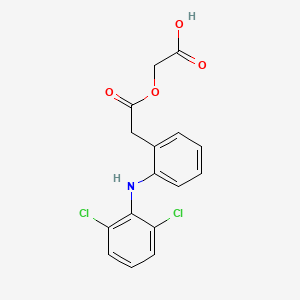
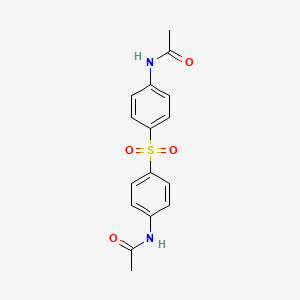
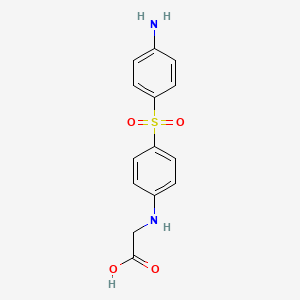
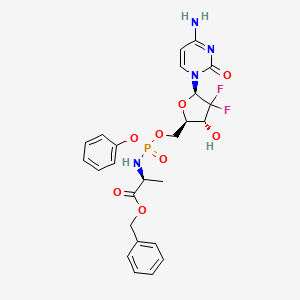
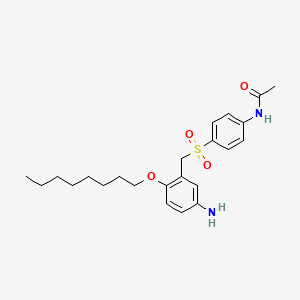
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
